メチルアミン塩酸塩

概要

説明

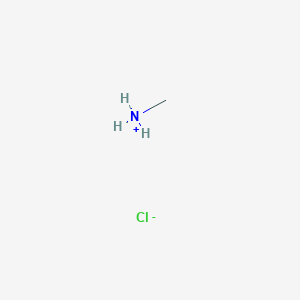

メチルアミン塩酸塩は、アンモニアを思わせる独特の魚のような臭いを特徴とする白色の結晶性固体です。これは、アンモニアの誘導体であるメチルアミンの塩酸塩であり、1 つの水素原子がメチル基に置換されています。 この化合物は水とメタノールに高度に可溶性であり、強吸湿性を示します。つまり、環境から容易に水分を吸収します 。 メチルアミン塩酸塩は、主にいくつかの殺虫剤、溶剤、医薬品の製造における中間体として使用されます .

科学的研究の応用

Methylamine hydrochloride has a wide range of applications in scientific research:

作用機序

メチルアミン塩酸塩は、さまざまな分子標的および経路を通じてその効果を発揮します。有機合成では求核剤として作用し、置換反応と縮合反応に関与します。 生物系では、メチル化反応に関与し、遺伝子発現とタンパク質機能に影響を与える可能性があります .

類似化合物:

エチルアミン塩酸塩: 構造は似ていますが、メチル基の代わりにエチル基が結合しています。

ジメチルアミン塩酸塩: 窒素原子に2 つのメチル基が結合しています。

トリメチルアミン塩酸塩: 窒素原子に3 つのメチル基が結合しています.

独自性: メチルアミン塩酸塩は、その単純な構造と高い反応性により、さまざまな化学反応における汎用性の高い中間体となるため、ユニークです。 強吸湿性と水およびメタノールへの高い溶解度は、工業および実験室での用途をさらに高めています .

生化学分析

Biochemical Properties

Methylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, methylamine and ammonia levels are reciprocally controlled by a semicarbazide-sensitive amine oxidase activity that deaminates methylamine to formaldehyde with the production of ammonia and hydrogen peroxide .

Molecular Mechanism

It is known that methylamine is a derivative of ammonia, with one hydrogen atom being replaced by a methyl group

Temporal Effects in Laboratory Settings

In laboratory settings, the preparation of methylamine hydrochloride involves the reaction of formaldehyde with ammonium chloride. The resulting colorless hydrochloride salt can be transformed into an amine by introducing a potent base, such as sodium hydroxide (NaOH)

Metabolic Pathways

Methylamine hydrochloride is involved in various metabolic pathways. For instance, it is known that methylamine production occurs during PADI4-dependent arginine demethylation

準備方法

合成経路と反応条件: メチルアミン塩酸塩は、メチルアミンガスと塩酸を反応させることで合成できます。 この反応により、気体の前駆体よりも取り扱いが安全な安定な固体の塩形態が生成されます 。 別の方法は、水性ホルムアルデヒドと塩化アンモニウムの混合物を加熱し、続いて真空蒸留により残留水とギ酸を除去し、固体のメチルアミン塩酸塩を残すことです .

工業的生産方法: 工業的には、メチルアミン塩酸塩は、制御された条件下でメチルアミンと塩酸を反応させることで製造されます。 反応は通常、大型反応器で行われ、生成された生成物は結晶化と真空蒸留によって精製され、高純度と品質が確保されます .

化学反応の分析

反応の種類: メチルアミン塩酸塩は、以下のものを含むさまざまな化学反応を起こします。

置換反応: アルキルハロゲン化物と反応して、第二級および第三級アミンを形成します。

縮合反応: アミドおよびエステルを形成する反応に関与します。

酸塩基反応: 塩基性のため、酸を中和して塩を形成することができます.

一般的な試薬と条件:

ホルムアルデヒドと塩化アンモニウム: メチルアミン塩酸塩の合成に使用されます.

水酸化ナトリウム: メチルアミン塩酸塩をメチルアミンに戻すために使用されます.

生成される主な生成物:

第二級および第三級アミン: 置換反応によって生成されます。

アミドおよびエステル: 縮合反応によって生成されます.

4. 科学研究への応用

メチルアミン塩酸塩は、科学研究において幅広い用途があります。

類似化合物との比較

Ethylamine Hydrochloride: Similar in structure but with an ethyl group instead of a methyl group.

Dimethylamine Hydrochloride: Contains two methyl groups attached to the nitrogen atom.

Trimethylamine Hydrochloride: Contains three methyl groups attached to the nitrogen atom.

Uniqueness: Methylamine hydrochloride is unique due to its simple structure and high reactivity, making it a versatile intermediate in various chemical reactions. Its strong hygroscopic properties and high solubility in water and methanol further enhance its utility in industrial and laboratory settings .

生物活性

Methylamine hydrochloride (MAH) is a chemical compound with significant biological activity, particularly in pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Methylamine hydrochloride is a colorless crystalline solid, often synthesized through the reaction of methylamine with hydrochloric acid. It can also be prepared from formaldehyde and ammonium chloride. Its chemical formula is , and it serves as a precursor in various organic syntheses, including pharmaceuticals and agrochemicals .

Biological Activity Overview

Methylamine hydrochloride exhibits a range of biological activities that vary significantly with concentration:

- Low Concentrations : At low concentrations (1-16 mM), MAH has been shown to stimulate biological activity. This stimulation is particularly noted in its ability to act as a substrate for enzymatic reactions and as a precursor for various bioactive compounds .

- High Concentrations : Conversely, at higher concentrations (above 10 mM), MAH can inhibit biological activity. This inhibition is primarily due to its interference with neuromuscular transmission, particularly in the context of botulinum toxin action .

MAH's biological effects are attributed to its role as an amine compound that interacts with neurotransmitter systems:

- Neuromuscular Blockade Antagonism : Research indicates that MAH can antagonize the neuromuscular blockade induced by clostridial neurotoxins (e.g., botulinum toxins). It does not deactivate the toxins but prevents their internalization into cholinergic nerve endings, thereby mitigating paralysis .

- Inflammatory Response Modulation : In some studies, MAH has been implicated in modulating inflammatory responses, although specific mechanisms remain under investigation. Its potential anti-inflammatory effects could be linked to its interaction with various signaling pathways involved in inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity and safety profile of methylamine hydrochloride:

- Toxicological Studies : In an OECD screening test, rats exposed to high doses of MAH (1000 mg/kg) exhibited reduced litter sizes and respiratory irritation. Histopathological examinations revealed mild irritation in nasal turbinates, indicating potential respiratory toxicity at elevated concentrations .

- Developmental Toxicity Assessments : A study involving pregnant mice showed no significant teratogenic effects when administered MAH at doses up to 5 mmol/kg body weight. The absence of maternal toxicity or fetal abnormalities suggests a favorable safety profile for developmental exposure .

- Pharmacological Applications : MAH is utilized in the synthesis of various pharmaceuticals, including ephedrine and theophylline. Its role as a pharmaceutical intermediate underscores its importance in medicinal chemistry .

Comparative Biological Activity Table

| Concentration (mM) | Biological Effect | Mechanism of Action |

|---|---|---|

| 1 - 16 | Stimulation of activity | Substrate for enzymatic reactions |

| >10 | Inhibition of activity | Antagonism of neuromuscular blockade |

| 1000 | Toxic effects | Respiratory irritation and potential teratogenicity |

特性

IUPAC Name |

methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMRYBIKMRVZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

67.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] White crystals with an amine-like odor; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Methylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00101 [mmHg] | |

| Record name | Methylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-51-1 | |

| Record name | Methylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M439EX322K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。